Isovaline
Overview
Description
Isovaline, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1019. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Valine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Amino-2-methylbutyric acid, also known as Isovaline or 2-Amino-2-methylbutanoic acid, is a branched short-chain fatty acid (BCFA) produced by the gut microbiota . The primary targets of this compound are the host cells in the gut, where it interacts with the host-microbiota .
Mode of Action
This compound is produced by the fermentation of branched-chain amino acids (BCAA) leucine, valine, and isoleucine . It interacts with its targets by acting as a bacterial metabolite, which is one of the main mechanisms of host-microbiota interactions in the gut .
Biochemical Pathways
The production of this compound is a result of the fermentation of BCAAs by the gut microbiota . This process is part of the broader metabolic pathway of amino acid fermentation, which results in the production of various BCFAs, including isovaleric, isobutyric, and 2-methylbutyric acids .
Pharmacokinetics
It is known that the rate and extent of distribution of similar compounds are slow and depend on extravasation in tissue, distribution within the particular tissue, and degradation . Elimination primarily happens via catabolism to peptides and amino acids .
Result of Action
The production of this compound and other BCFAs by the gut microbiota has been linked to various health conditions . These compounds serve as biological indicators of microbiota health and have been associated with anthropometry . .
Action Environment
The production and action of this compound are influenced by various environmental factors, including diet and the overall health of the gut microbiota . Changes in these factors can affect the production of this compound and other BCFAs, thereby influencing their action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2-Amino-2-methylbutyric acid is used in the preparation of peptide compounds comprising highly sterically hindered amino acids . This involves the reaction of electron-withdrawing group-protected N-unsubstituted-α,α-disubstituted amino acid with a peptide, followed by N-alkylation .
Cellular Effects
It is known that amino acids, including 2-Amino-2-methylbutyric acid, play crucial roles in maintaining energy balance and normal physiological functions in the body .
Molecular Mechanism
It is known that 2-Amino-2-methylbutyric acid is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group .
Temporal Effects in Laboratory Settings
It is known that the OH-initiated degradation of similar compounds has been investigated in large atmospheric simulation chambers .
Dosage Effects in Animal Models
It is known that the effects of similar compounds vary with different dosages in animal models .
Metabolic Pathways
2-Amino-2-methylbutyric acid is involved in the metabolic pathways of amino acid biosynthesis . It is a key intermediate in these pathways and can be converted to a wide range of chemicals .
Transport and Distribution
It is known that amino acids, including 2-Amino-2-methylbutyric acid, are transported and distributed within cells and tissues through various transporters .
Subcellular Localization
It is known that the subcellular localization of amino acids, including 2-Amino-2-methylbutyric acid, plays a crucial role in functional annotation .
Properties
IUPAC Name |
2-amino-2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPUFAZSONQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974906 | |
Record name | Isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595-39-1, 465-58-7, 595-40-4 | |
Record name | DL-Isovaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Dl)-2-amino-2-methyl-butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Isovaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isovaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOVALINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of isovaline?
A1: this compound is proposed to act as a peripherally acting γ-aminobutyric acid type B (GABAB) receptor agonist. [, , ] It is suggested to bind to GABAB receptors located on sensory neurons, particularly Aδ and C fibers, which are involved in nociception (pain perception). [, ]
Q2: How does the structure of this compound relate to its proposed mechanism of action?
A2: this compound's structure closely resembles the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA). [] This structural similarity supports its proposed interaction with GABAB receptors, which are known to mediate inhibitory neurotransmission.
Q3: Does this compound cross the blood-brain barrier?
A3: this compound does not readily cross the blood-brain barrier. [, ] This characteristic suggests that its analgesic effects are primarily mediated through peripheral mechanisms, rather than central nervous system actions.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C5H11NO2, and its molecular weight is 117.15 g/mol.
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, have been used to characterize this compound and its derivatives. For instance, IR spectroscopy was employed to investigate the stability of this compound and its precursor, 5-ethyl-5-methylhydantoin, when exposed to simulated space radiation. [] Additionally, NMR techniques were used to determine the gas-phase conformational map of this compound. []
Q6: Is this compound stable under various environmental conditions?
A6: Studies have investigated the stability of this compound under various conditions, including exposure to UV and γ-radiation, simulating space environments. [, ] These studies provide insights into the potential degradation pathways and products of this compound.
Q7: Does this compound racemize under high temperatures?
A7: While this compound is generally considered resistant to racemization in aqueous solutions, studies have shown that it can undergo partial racemization under specific conditions, such as high temperatures in the presence of clay minerals like calcium montmorillonite. []
Q8: Are there any known applications of this compound in material science or engineering?
A8: While the research primarily focuses on the biological and astrobiological aspects of this compound, its unique structural features and stability under specific conditions might present opportunities for exploration in material science, though these remain largely unexplored.
Q9: Does this compound exhibit any catalytic properties?
A9: The current research primarily focuses on the biological activity of this compound, and its potential catalytic properties haven't been extensively investigated.
Q10: Have computational methods been used to study this compound?
A10: Yes, computational chemistry has been employed to study various aspects of this compound, including its conformational preferences, [] potential energy surfaces, [] and interactions with other molecules. [] These studies provide valuable insights into the molecular properties and behavior of this compound.
Q11: Have any specific formulations been developed to enhance this compound's stability or bioavailability?
A11: Current research primarily focuses on understanding this compound's fundamental properties and biological activity. As a result, there is limited information available regarding specific formulations designed to enhance its stability or bioavailability.
Q12: What is the pharmacokinetic profile of this compound?
A12: Information regarding this compound's absorption, distribution, metabolism, and excretion (ADME) in humans is limited. Studies in rodents suggest that this compound, when administered intraperitoneally, reaches therapeutic concentrations and exerts analgesic effects. [] Further research is necessary to fully characterize its pharmacokinetic properties.
Q13: What evidence supports the analgesic effects of this compound?
A13: Preclinical studies in mice have demonstrated the analgesic properties of this compound. In particular, this compound effectively reduced pain responses in models of acute pain, such as the formalin test and the tail-clip test. [, ] These studies suggest that this compound acts as a peripherally acting analgesic.
Q14: Has this compound been tested in any clinical trials for pain management or other indications?
A14: While preclinical evidence suggests potential therapeutic applications for this compound, particularly in pain management, [] there are currently no published clinical trials investigating its efficacy and safety in humans.
Q15: Are there any known biomarkers to predict this compound's efficacy or potential adverse effects?
A15: The identification of biomarkers for this compound's efficacy or potential adverse effects is an active area of research and has yet to be fully elucidated.
Q16: What analytical methods are commonly used to detect and quantify this compound?
A16: Several analytical techniques have been employed to detect and quantify this compound, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-fluorescence detection (LC-FD), and liquid chromatography-time of flight-mass spectrometry (LC-ToF-MS). [, , , , ] The choice of method depends on the specific application and the required sensitivity and selectivity.
Q17: What are the known environmental impacts of this compound production and degradation?
A17: Research on the environmental impact of this compound is limited. As with any chemical, responsible manufacturing practices and waste management strategies are crucial to minimizing potential environmental risks.
Q18: Why is this compound significant in astrobiology?
A18: this compound is considered significant in astrobiology due to its presence in carbonaceous meteorites, [, , ] suggesting an extraterrestrial origin. Additionally, the discovery of L-enantiomeric excesses of this compound in some meteorites has fueled debates about the origins of homochirality in biological systems. [, , , ]
Q19: How do scientists believe this compound formed in meteorites?
A19: The Strecker-cyanohydrin synthesis is the most widely accepted pathway for the formation of this compound and other amino acids in meteorites. [, , ] This reaction involves the interaction of simple organic molecules like ketones, aldehydes, ammonia, and cyanide, which are thought to have been present in the early solar system.
Q20: Could the L-enantiomeric excess of this compound in meteorites have played a role in the origin of life on Earth?
A20: While the exact role of L-isovaline in the origin of life is unknown, its presence in meteorites suggests that prebiotic Earth may have been seeded with a non-racemic mixture of organic molecules. [, ] This finding has fueled speculation about the potential influence of extraterrestrial molecules on the development of biological homochirality, though a definitive link remains elusive.
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